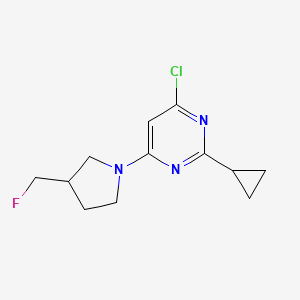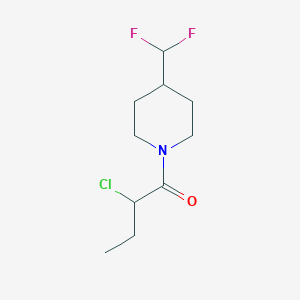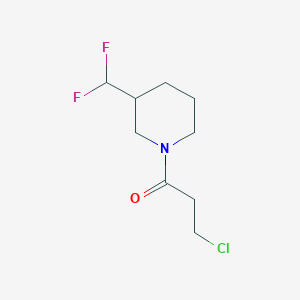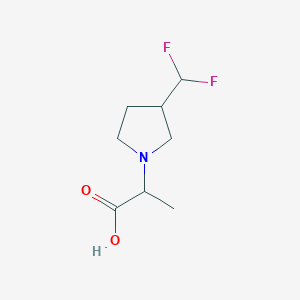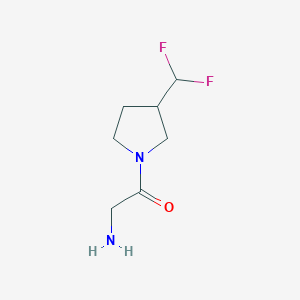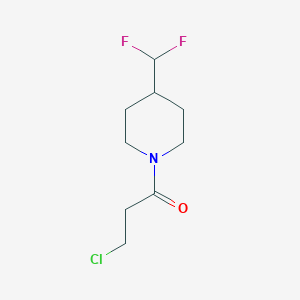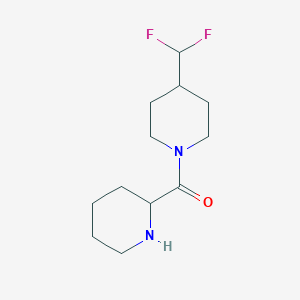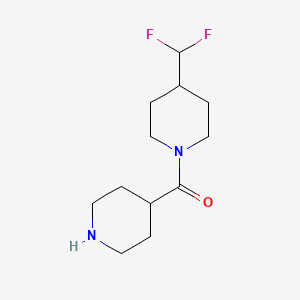
2-Chloro-1-(3-methoxyazetidin-1-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3-methoxyazetidin-1-yl)butan-1-one, also known as CMAB, is a synthetic compound with a wide range of applications in the field of chemistry. It is a versatile reagent used in the synthesis of different compounds, due to its ability to act as both a nucleophile and electrophile. CMAB is also used in the synthesis of various pharmaceuticals, as it can act as a precursor for the synthesis of a wide range of compounds. The versatile nature of CMAB has made it a popular reagent in the field of synthetic chemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Chlorination and Synthesis of Antibiotics
A convenient method for the chlorination of related compounds has been developed, showcasing its utility in the synthesis of cephalosporin antibiotics. This method highlights the use of cheap reagents, mild reaction conditions, and its suitability for industrial processes (J. Xing et al., 2011).
Antimicrobial Activity
Novel imidazole derivatives bearing structural similarities have shown potential antimicrobial activity, indicating the relevance of such compounds in developing new antimicrobial agents (Hitendra K. Maheta et al., 2012).
Pharmacological Applications
Enzyme Inhibition
Derivatives of similar structures have been synthesized and evaluated for their alpha-amylase inhibitory activity, demonstrating significant activity. This suggests potential applications in managing diseases like diabetes (N. Mathew et al., 2015).
Anticancer Activity
Triazolyl thiazolidine derivatives of pyrene, which share structural features, have been synthesized and evaluated for anticancer activity against various human tumor cell lines, offering insights into the development of new cancer therapeutics (Srinivas Avula et al., 2019).
Chemical Biology and Metabolism
Bioactivation Studies
Research on metabolites related to 1,3-butadiene, like 1-chloro-2-hydroxy-3-butene, has provided insights into their metabolism and potential toxicological effects, which could be relevant for understanding the metabolism and biological interactions of structurally related compounds (Ye Wang et al., 2018).
Propriétés
IUPAC Name |
2-chloro-1-(3-methoxyazetidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-3-7(9)8(11)10-4-6(5-10)12-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFVWGVNAPUSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-methoxyazetidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



